molecular formula C18H17N3O2S B8698331 1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B8698331
M. Wt: 339.4 g/mol
InChI Key: IOORWIDBOQBHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C18H17N3O2S/c22-18(23)13-6-8-21(9-7-13)16-15-14(12-4-2-1-3-5-12)10-24-17(15)20-11-19-16/h1-5,10-11,13H,6-9H2,(H,22,23)

InChI Key

IOORWIDBOQBHEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-5-phenylthieno[2,3-d]pyrimidine (1.5 g, 6.1 mmol), piperidine-4-carboxylic acid (0.86 g, 6.7 mmol) and triethylamine (2.6 mL, 18 mmol) were suspended in dry ethanol (15 mL). The reaction was heated at 140° C. in a microwave for 10 min. The reaction was partitioned between water and DCM. The product was purified by column chromatography using a gradient of 10% methanol in DCM to 100% methanol to give the target compound as an off-white solid (yield=2.1 g). LCMS [M+H]+=440; RT=4.04 min.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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